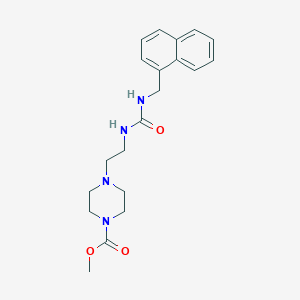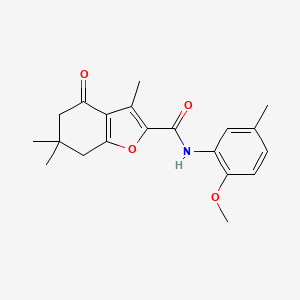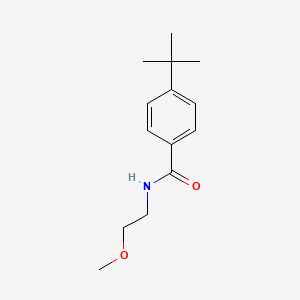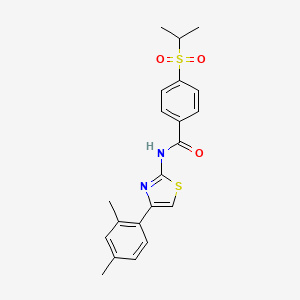
Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MNUPPEP and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Cancer Research
Research has focused on the synthesis and characterization of NPB analogs, including derivatives related to Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate, for their potential in cancer treatment. For instance, the analogs have been shown to inhibit the viability of mammary carcinoma cells by targeting the phosphorylation of BAD at Ser99, a process involved in cell survival and apoptosis. The study also revealed that adding naphthalene and furan-2-carbaldehyde rings enhances the loss of cell viability in cancer cells, indicating the therapeutic potential of these compounds (Girimanchanaika et al., 2021).
Antibacterial Activity
In the quest for novel chemosensitizers, imidazolidine-4-one derivatives, including those with naphthalen-1-ylmethyl piperazine structures, have demonstrated the ability to improve antibiotics' effectiveness against resistant strains of Staphylococcus aureus MRSA. This suggests a potential application in addressing antibiotic resistance, a significant concern in modern medicine (Matys et al., 2015).
Luminescent Properties and Photo-induced Electron Transfer
Naphthalimide derivatives with piperazine substituents have been investigated for their luminescent properties and potential in photo-induced electron transfer (PET) processes. These compounds offer insights into the development of new materials for optoelectronic applications, showcasing the versatility of the chemical framework of Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate (Gan et al., 2003).
Antipsychotic Agents
Compounds structurally related to Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate, specifically those with arylsulfonamides and piperazine motifs, have shown high affinities for serotonin receptors, indicating potential use as atypical antipsychotic agents. This highlights the compound's relevance in neuroscience research, particularly in developing new treatments for psychiatric disorders (Park et al., 2010).
Telomere Targeting in Pancreatic Cancer
Naphthalene diimide derivatives, through structure-based design, have emerged as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds show promise as telomere targeting agents in pancreatic cancer cells, offering a novel approach to cancer therapy (Micco et al., 2013).
Propiedades
IUPAC Name |
methyl 4-[2-(naphthalen-1-ylmethylcarbamoylamino)ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-27-20(26)24-13-11-23(12-14-24)10-9-21-19(25)22-15-17-7-4-6-16-5-2-3-8-18(16)17/h2-8H,9-15H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCGWYBTQQWBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2938363.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2938367.png)
![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)
![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)
![3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2938375.png)


![4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2938380.png)

![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride](/img/structure/B2938383.png)
